REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](C(O)=O)=[N:4][C:5]([C:15]2[CH:20]=[CH:19][C:18](=[O:21])[N:17]([CH:22]([CH3:24])[CH3:23])[CH:16]=2)=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[N:7]=1>ClC1C=CC=CC=1Cl>[NH2:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[C:5]([C:15]2[CH:20]=[CH:19][C:18](=[O:21])[N:17]([CH:22]([CH3:24])[CH3:23])[CH:16]=2)=[N:4][CH:3]=1
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Name
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3-Amino-5-(4-fluorophenyl)-6-(1-isopropyl-6-oxo-1,6-dihydro-3-pyridyl)-2-pyrazinecarboxylic acid
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Quantity
|
25 g
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Type
|
reactant
|
Smiles
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NC=1C(=NC(=C(N1)C1=CC=C(C=C1)F)C1=CN(C(C=C1)=O)C(C)C)C(=O)O
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Name
|
|
Quantity
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125 mL
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Type
|
solvent
|
Smiles
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ClC1=C(C=CC=C1)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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167.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
with stirring for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 20-25° C
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Type
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ADDITION
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Details
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To the cooled mixture was added IPE (250 ml)
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Type
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STIRRING
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Details
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The suspension was stirred at 25-30° C. for 3 hours
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Duration
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3 h
|
Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
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Type
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CUSTOM
|
Details
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dried in vacuo
|
Type
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CUSTOM
|
Details
|
The above dried precipitate
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Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel (500 g)
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Type
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WASH
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Details
|
eluting with CHCl3:MeOH (9:1, 21)
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Type
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CUSTOM
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Details
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Evaporation of solvent in vacuo
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Type
|
CUSTOM
|
Details
|
gave yellowish crystal residue, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from 70% EtOH (322 ml)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(C(=NC1)C=1C=CC(N(C1)C(C)C)=O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |